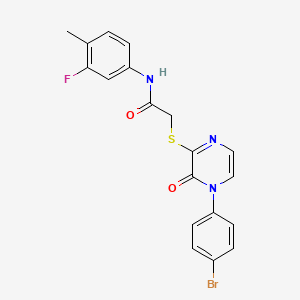
2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C19H15BrFN3O2S and its molecular weight is 448.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide is a synthetic compound notable for its potential biological activities, particularly in medicinal chemistry. Its unique structural features, including a bromophenyl group and a thioacetamide moiety, suggest possible interactions with various biological targets, leading to diverse pharmacological effects.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C19H16BrN3O3S
- Molecular Weight : Approximately 444.35 g/mol
- CAS Number : 900007-53-6
The presence of the bromophenyl group may enhance the compound's binding affinity to biological targets due to its electronic properties, while the thioacetamide group may facilitate interactions with metal ions or other biomolecules.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The dihydropyrazinone ring and the bromophenyl group are likely involved in modulating enzyme or receptor activity. The thioacetamide group may also play a critical role in enhancing the compound's biological efficacy by promoting interactions with various biomolecules.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Preliminary studies have shown that compounds with similar structural motifs possess antimicrobial properties. For instance, derivatives of related compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria as well as fungal species. The mechanism often involves inhibition of bacterial lipid biosynthesis, which is crucial for maintaining cell integrity .
Anticancer Activity
The compound's potential as an anticancer agent has been explored through in vitro studies. Analogous compounds have shown promising results against various cancer cell lines, including estrogen receptor-positive breast cancer cells (MCF7). The anticancer activity is often assessed using assays like Sulforhodamine B (SRB), which measures cellular viability post-treatment .
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Findings |
|---|---|---|
| Antimicrobial | N-(4-(4-bromophenyl) thiazol-2-yl) derivatives | Effective against Gram-positive & Gram-negative bacteria |
| Anticancer | Various derivatives | Active against MCF7 breast cancer cell line |
Case Study: Anticancer Screening
In a study evaluating the anticancer properties of related compounds, specific derivatives were found to exhibit significant cytotoxicity against MCF7 cells. Molecular docking studies indicated favorable binding interactions with key receptors involved in cancer proliferation pathways .
属性
IUPAC Name |
2-[4-(4-bromophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-fluoro-4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrFN3O2S/c1-12-2-5-14(10-16(12)21)23-17(25)11-27-18-19(26)24(9-8-22-18)15-6-3-13(20)4-7-15/h2-10H,11H2,1H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLZSUVLSNKJWDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrFN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













